2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole
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Overview
Description
2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of a compound like “2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway leading to disease progression, or it might enhance a pathway that promotes health .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine in the presence of a chloromethylating agent such as chloromethyl methyl ether. The reaction is carried out under acidic conditions with a catalyst like zinc chloride to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-phenylbenzimidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-1-phenylbenzimidazole: Lacks the chloromethyl group, which may reduce its potential for further functionalization.
2-(Bromomethyl)-7-fluoro-1-phenylbenzimidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVIVDNOOPUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509479-44-0 |
Source
|
Record name | 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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